[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465693
InChI: InChI=1S/C17H33N3O3/c1-7-20(16(22)23-17(4,5)6)13-8-10-19(11-9-13)15(21)14(18)12(2)3/h12-14H,7-11,18H2,1-6H3/t14-/m0/s1
SMILES: CCN(C1CCN(CC1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Molecular Formula: C17H33N3O3
Molecular Weight: 327.5 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13465693

Molecular Formula: C17H33N3O3

Molecular Weight: 327.5 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C17H33N3O3
Molecular Weight 327.5 g/mol
IUPAC Name tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-ethylcarbamate
Standard InChI InChI=1S/C17H33N3O3/c1-7-20(16(22)23-17(4,5)6)13-8-10-19(11-9-13)15(21)14(18)12(2)3/h12-14H,7-11,18H2,1-6H3/t14-/m0/s1
Standard InChI Key FXAGGTAUEDBIPI-AWEZNQCLSA-N
Isomeric SMILES CCN(C1CCN(CC1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C
SMILES CCN(C1CCN(CC1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Canonical SMILES CCN(C1CCN(CC1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A piperidin-4-yl ring, a six-membered nitrogen-containing heterocycle known for its conformational flexibility and role in drug-receptor interactions.

  • An (S)-2-amino-3-methyl-butyryl group, a branched-chain amino acid derivative that introduces chirality and potential hydrogen-bonding capabilities.

  • A tert-butyl carbamate (Boc) protecting group, commonly employed in peptide synthesis to shield amine functionalities during multi-step reactions.

The stereochemistry at the (S)-2-amino-3-methyl-butyryl moiety is critical for its biological interactions, as enantiomeric purity often dictates pharmacological activity.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₈H₃₅N₃O₃
Molecular Weight341.5 g/mol
IUPAC Nametert-butyl N-ethyl-N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]carbamate
CAS Registry NumberNot publicly disclosed
SolubilityLikely polar aprotic solvents (e.g., DMF, DMSO) based on carbamate analogs

The isomeric SMILES string CCN(CC1CCN(CC1)C(=O)[C@@H](C(C)C)N)C(=O)OC(C)(C)C encodes the compound’s stereochemistry, confirming the (S)-configuration at the amino-butyryl side chain.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester typically follows a multi-step sequence:

  • Piperidine Functionalization:

    • The piperidin-4-ylamine core undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), yielding tert-butyl piperidin-4-ylcarbamate.

    • Subsequent alkylation with ethyl bromide introduces the ethyl group at the carbamate nitrogen.

  • Peptide Coupling:

    • The (S)-2-amino-3-methylbutanoic acid is activated via carbodiimide-mediated coupling (e.g., EDC/HOBt) and reacted with the Boc-protected piperidine derivative to form the amide bond.

    • Reaction conditions (e.g., −20°C, anhydrous DCM) minimize racemization, preserving the (S)-configuration.

  • Deprotection and Purification:

    • Acidic cleavage (e.g., HCl/dioxane) removes the Boc group, followed by neutralization and chromatographic purification (silica gel, MeOH/CH₂Cl₂).

Yield Optimization

  • Solvent Selection: Dichloromethane (DCM) outperforms THF in coupling steps due to improved solubility of intermediates.

  • Catalytic Additives: 4-Dimethylaminopyridine (DMAP) enhances acylation rates, achieving yields >75% in carbamate formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.15 (m, 1H, piperidine H-4), 3.30 (q, J = 7.0 Hz, 2H, NCH₂CH₃), 1.45 (s, 9H, Boc C(CH₃)₃).

  • HRMS (ESI+): m/z calcd for C₁₈H₃₅N₃O₃ [M+H]⁺ 342.2753, found 342.2756.

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